molecular formula C14H14N2O2 B1479235 Ethyl 6-(p-tolyl)pyridazine-4-carboxylate CAS No. 2097963-81-8

Ethyl 6-(p-tolyl)pyridazine-4-carboxylate

Cat. No. B1479235
CAS RN: 2097963-81-8
M. Wt: 242.27 g/mol
InChI Key: UPOQIDSMYMPFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(p-tolyl)pyridazine-4-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives . Pyridazine derivatives are known for their diverse pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .

Scientific Research Applications

  • Synthesis of Functionalized Tetrahydropyridines : Zhu et al. (2003) describe the use of a similar compound in synthesizing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates through a phosphine-catalyzed annulation process, leading to products with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

  • Creation of Diverse Heterocyclic Molecules : The work of Devendar et al. (2013) focuses on the synthesis of pyridazine and fulvene derivatives with azulene frameworks, showing the versatility of such compounds in creating densely functionalized heterocyclic molecules (Devendar et al., 2013).

  • Antimicrobial Evaluation : Farag et al. (2008) report on the synthesis of various pyrimidine derivatives using a related compound and their subsequent antimicrobial evaluation, highlighting the potential biological applications of these compounds (Farag, Kheder, & Mabkhot, 2008).

  • Corrosion Inhibition Studies : Saranya et al. (2020) explore the use of pyran derivatives, including ethyl 6-(p-tolyl)pyridazine-4-carboxylate, as corrosion inhibitors for mild steel, demonstrating the compound's utility in industrial applications (Saranya et al., 2020).

  • Herbicidal Activities : Xu et al. (2008) investigate the herbicidal activities of pyridazine derivatives, suggesting potential agricultural applications for these compounds (Xu et al., 2008).

properties

IUPAC Name

ethyl 6-(4-methylphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-13(16-15-9-12)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOQIDSMYMPFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(p-tolyl)pyridazine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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